Theophylline, 8-(decylthio)-

Description

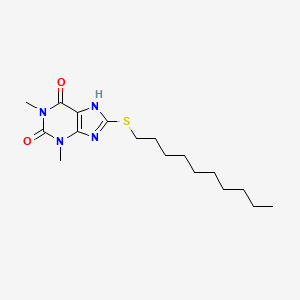

Structure

3D Structure

Properties

CAS No. |

25837-29-0 |

|---|---|

Molecular Formula |

C17H28N4O2S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

8-decylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |

InChI Key |

GYGNUNLWTDHSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 Decylthio

Established Synthetic Pathways for Theophylline (B1681296) and its Xanthine (B1682287) Precursors

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine, but for commercial and research purposes, chemical synthesis is essential. uniroma1.itwikipedia.org The most renowned and historically significant method for creating the purine (B94841) ring system, which forms the core of theophylline, is the Traube purine synthesis, first reported in 1900. wikipedia.orgscribd.comslideshare.net

The Traube synthesis is a versatile method for producing xanthine analogs and generally involves the condensation of a 5,6-diaminouracil (B14702) derivative with a one-carbon unit, such as formic acid or one of its derivatives. scribd.comnih.govresearchgate.net A common pathway starts with a substituted urea (B33335) and cyanoacetic acid to build the pyrimidine (B1678525) ring. nih.gov For theophylline specifically, the process can be initiated from 6-aminouracil. This starting material is first methylated to yield 6-amino-1,3-dimethyluracil. google.com This intermediate then undergoes a sequence of reactions:

Nitrosation: Reaction with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) introduces a nitroso group (-NO) at the C5 position, forming 6-amino-5-nitroso-1,3-dimethyluracil. scribd.comgoogle.com

Reduction: The nitroso group is then reduced to an amino group (-NH2), typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation (e.g., with a palladium-carbon catalyst), to produce 5,6-diamino-1,3-dimethyluracil. nih.govgoogle.com

Cyclization: The final step involves reacting the diamino intermediate with a source for the C8 carbon, such as formic acid or triethyl orthoformate, to close the imidazole (B134444) ring and form the theophylline molecule. nih.govasianpubs.org

Targeted Synthesis Strategies for Introducing the 8-(decylthio)- Moiety

The synthesis of Theophylline, 8-(decylthio)- requires the specific introduction of a decylthio (-S-C10H21) group at the 8-position of the pre-formed theophylline ring. This is typically achieved via nucleophilic substitution.

Precursor Synthesis and Functionalization at the 8-Position

To facilitate the addition of the decylthio group, the C8 position of theophylline must first be activated with a suitable leaving group. The most common precursor for this purpose is an 8-halotheophylline, such as 8-bromotheophylline (B15645) or 8-chlorotheophylline. These intermediates are readily synthesized by direct halogenation of theophylline.

The key reaction is the nucleophilic substitution of the halogen at the 8-position by a sulfur nucleophile. For the target molecule, this involves reacting 8-bromotheophylline with 1-decanethiol (B86614) (decyl mercaptan).

Optimization of Reaction Conditions for Yield and Selectivity

The reaction between an 8-halotheophylline and 1-decanethiol is a critical step where conditions must be carefully controlled to maximize the yield of the desired 8-(decylthio)theophylline and minimize side reactions. Key parameters for optimization include the choice of base, solvent, and temperature.

The base is crucial for deprotonating the thiol group of 1-decanethiol, forming the more potent nucleophile, the decanethiolate anion. The solvent must be capable of dissolving the reactants and facilitating the substitution reaction. Polar aprotic solvents are often preferred.

| Parameter | Condition | Purpose |

| Starting Material | 8-bromotheophylline | Provides the theophylline core with a leaving group at the C8 position. |

| Nucleophile | 1-Decanethiol | Source of the decylthio moiety. |

| Base | Potassium Carbonate (K2CO3) | Deprotonates the thiol to form the active thiolate nucleophile. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the nucleophilic substitution. |

| Temperature | Elevated (e.g., 60-80 °C) | Increases the reaction rate. |

This table presents a representative set of conditions for the synthesis of 8-alkylthio theophylline derivatives based on analogous preparations.

The reaction typically proceeds by stirring the 8-halotheophylline, 1-decanethiol, and base in a suitable solvent at an elevated temperature for several hours until reaction completion is observed via techniques like thin-layer chromatography (TLC).

Purification Techniques for Novel Theophylline Analogs

Following the synthesis, the crude product mixture contains the desired Theophylline, 8-(decylthio)-, as well as unreacted starting materials, the base, and potential byproducts. Purification is essential to isolate the target compound in high purity. Common methods include:

Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then cooled slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. For similar compounds, ethanol (B145695) has been used effectively. researchgate.net

Column Chromatography: This is a highly versatile purification method that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). A solvent system (mobile phase) is chosen to elute the components of the mixture at different rates. The polarity of the eluent is often gradually increased to separate the target compound from more polar or less polar impurities.

The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. nih.gov

Development of Novel Chemical Methodologies for Advanced Theophylline Derivatives

While the nucleophilic substitution of 8-haloxanthines remains a robust and widely used method, ongoing research focuses on developing more efficient, versatile, and environmentally friendly synthetic strategies. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of xanthine derivatives. nih.govbeilstein-journals.org For instance, microwave-assisted ring closures to form the xanthine core and the thionation of xanthines using Lawesson's reagent have been successfully demonstrated, often under solvent-free conditions. nih.govclockss.org Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to create theophylline-based compounds, offering shorter reaction times and high yields. frontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers powerful tools for forming carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are being explored for the functionalization of the purine scaffold, including the synthesis of N-aryl derivatives. researchgate.netacs.org These methods can provide access to a wider range of derivatives under milder conditions. Theophylline and caffeine (B1668208) themselves have even been used as precursors for N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions. dntb.gov.ua

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel ("one-pot") improves efficiency by reducing the need for intermediate purification steps, saving time and resources. dntb.gov.ua Researchers are actively designing tandem or domino reactions to construct complex theophylline analogs in a more streamlined fashion. researchgate.net

These advanced methodologies are continually expanding the synthetic chemist's toolkit, enabling the creation of novel and structurally diverse theophylline derivatives for further investigation.

Molecular Interactions and Receptor Binding Profiles of Theophylline, 8 Decylthio in Vitro Studies

General Adenosine (B11128) Receptor Antagonism Characterization

The parent compound, theophylline (B1681296), is a non-selective antagonist at adenosine receptors, exhibiting modest and roughly equal potency at A1 and A2A subtypes. The addition of a substituent at the 8-position is known to be a critical determinant of both the affinity and selectivity of the compound for different adenosine receptor subtypes. nih.govnih.govsemanticscholar.org

Expected Specificity and Affinity Trends

Structure-activity relationship studies on a wide range of 8-substituted xanthines have revealed consistent trends:

Increased A1 Affinity: The introduction of bulky, lipophilic groups at the 8-position, such as cycloalkyl (e.g., cyclopentyl) or aryl (e.g., phenyl) groups, generally leads to a dramatic increase in affinity for the A1 adenosine receptor. nih.gov For example, 8-phenyltheophylline (B1204217) is approximately 700 times more potent as an antagonist at A1 receptors compared to A2 receptors. It is therefore anticipated that the long, lipophilic decylthio chain of "Theophylline, 8-(decylthio)-" would confer a significantly higher affinity for the A1 receptor compared to the parent theophylline.

Variable A2A/A2B/A3 Affinity: The effect of 8-position substitutions on A2A, A2B, and A3 receptor affinity is more variable and highly dependent on the specific nature of the substituent. researchgate.netnih.gov Without specific experimental data, the affinity of "Theophylline, 8-(decylthio)-" for these subtypes remains speculative.

Comparative Ligand Binding Dynamics with Parent Theophylline

Compared to the parent compound, 8-substituted analogs almost universally demonstrate enhanced adenosine receptor antagonism, particularly at the A1 subtype. This is attributed to the 8-substituent accessing an additional binding pocket on the receptor that is not engaged by the simple hydrogen atom in theophylline.

Table 1: Illustrative Comparison of Adenosine Receptor Affinity for Theophylline and an 8-Substituted Analog This table uses 8-Phenyltheophylline as a well-documented example to illustrate the typical effect of an 8-position substitution. Specific data for 8-(decylthio)theophylline is not available.

| Compound | A1 Receptor Ki (µM) | A2 Receptor Ki (µM) | Selectivity Ratio (A2/A1) |

|---|---|---|---|

| Theophylline | ~14 | ~14 | 1 |

| 8-Phenyltheophylline | ~0.02 | ~14 | ~700 |

Data sourced from comparative analyses of xanthine (B1682287) derivatives.

General Phosphodiesterase Enzyme Inhibition Kinetics

Theophylline is a non-selective inhibitor of various phosphodiesterase (PDE) isoforms, which contributes to its bronchodilatory effects through the accumulation of intracellular cyclic AMP (cAMP). pharmacologyeducation.org

Expected Selectivity Assessment

A key finding in the study of xanthine derivatives is that the addition of a substituent at the 8-position generally reduces the molecule's inhibitory activity against PDE enzymes. This feature has been exploited to create highly selective adenosine receptor antagonists that are devoid of the side effects associated with PDE inhibition. Therefore, it is probable that "Theophylline, 8-(decylthio)-" is a significantly weaker PDE inhibitor than theophylline itself. The specific selectivity profile against isoforms such as PDE3 and PDE4 cannot be determined without experimental testing.

Mechanistic Elucidation of cAMP and cGMP Modulation

The modulation of intracellular cyclic nucleotides (cAMP and cGMP) is a direct consequence of PDE inhibition. Given that 8-substitution typically diminishes PDE inhibitory potency, "Theophylline, 8-(decylthio)-" is expected to have a much less pronounced effect on elevating intracellular cAMP and cGMP levels compared to the parent theophylline. Its primary mechanism of action is more likely to be mediated through adenosine receptor blockade rather than PDE inhibition.

Investigation of Other Potential Molecular Targets

Research into other molecular targets for xanthine derivatives is ongoing. Some studies have suggested that theophylline may have anti-inflammatory effects through the activation of histone deacetylase 2 (HDAC2), a mechanism distinct from adenosine receptor antagonism or PDE inhibition. It is unknown if this activity is retained, modified, or lost in 8-substituted analogs like "Theophylline, 8-(decylthio)-". Studies on related compounds, such as 8-alkylthio-6-thio-theophylline analogues, have explored them as potential noncompetitive progesterone (B1679170) receptor antagonists, indicating that the 8-alkylthio scaffold may interact with other, unrelated targets. acs.org

Modulation of Histone Deacetylase (HDAC) Activity

Theophylline has been shown to modulate the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones. nih.govnih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.

In vitro studies have demonstrated that theophylline can directly increase the activity of HDACs. nih.govnih.gov Specifically, low concentrations of theophylline have been observed to enhance HDAC activity in various cell types, including epithelial cells and macrophages. nih.govnih.gov This effect is particularly relevant in the context of inflammation, where HDACs are involved in switching off inflammatory gene expression. researchgate.net

One key finding is the ability of theophylline to restore HDAC activity that has been reduced by oxidative stress. nih.govdrugbank.com In alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), where HDAC activity is diminished, theophylline treatment led to a significant increase in HDAC activity. nih.govdrugbank.com This restoration of HDAC function is believed to contribute to the anti-inflammatory effects of theophylline. Theophylline has been shown to particularly enhance the activity of HDAC2. researchgate.netnih.gov

The mechanism by which theophylline enhances HDAC activity appears to be independent of its well-known phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. nih.gov Instead, it is proposed to be a more direct activation or stabilization of the HDAC enzyme. nih.gov

| Parameter | Finding | Cell/System Used | Reference |

| Effect on HDAC Activity | Theophylline enhances HDAC activity. | Epithelial cells, macrophages | nih.gov |

| Effect in COPD Macrophages | Theophylline induced a sixfold increase in HDAC activity in COPD alveolar macrophage lysates. | Alveolar macrophages from COPD patients | nih.govdrugbank.com |

| Relevant Isoform | Theophylline enhances HDAC1 and HDAC2 activity. | U937 cells, alveolar macrophages | nih.gov |

Influence on Nuclear Factor-κB (NF-κB) Signaling Pathways

Nuclear Factor-κB (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.comaging-us.com The activation of NF-κB is a key step in the inflammatory cascade.

Theophylline has been shown to influence NF-κB signaling pathways, although the effects are often observed at higher concentrations. nih.gov One of the primary mechanisms by which theophylline inhibits NF-κB activation is by preventing the degradation of its inhibitory protein, IκBα. nih.govmedchemexpress.com Under normal resting conditions, IκBα binds to NF-κB in the cytoplasm, keeping it in an inactive state. dovepress.com Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. dovepress.com By preventing IκBα degradation, theophylline effectively blocks the nuclear translocation of NF-κB. nih.govmedchemexpress.com

This inhibition of NF-κB translocation has been observed to decrease the expression of inflammatory genes. medchemexpress.com Some studies suggest that this effect may be mediated through the inhibition of phosphodiesterases (PDEs). nih.gov Furthermore, theophylline's ability to increase HDAC activity also plays a role in suppressing NF-κB-driven inflammation, as HDACs can deacetylate and thereby inactivate components of the NF-κB signaling pathway. researchgate.net

| Parameter | Finding | Mechanism | Reference |

| Effect on NF-κB | Inhibits NF-κB activation and translocation to the nucleus. | Prevents the degradation of the inhibitory protein IκBα. | nih.govmedchemexpress.com |

| Downstream Effect | Reduces the expression of inflammatory genes. | Inhibition of NF-κB-mediated transcription. | medchemexpress.com |

| Crosstalk with HDAC | Increased HDAC activity by theophylline can suppress NF-κB signaling. | HDACs can deacetylate and inactivate NF-κB pathway components. | researchgate.net |

Interactions with Phosphoinositide 3-Kinase-δ (PI3K-δ)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including cell growth, proliferation, and inflammation. targetedonc.com The delta isoform, PI3K-δ, is preferentially expressed in hematopoietic cells and plays a significant role in immune responses. targetedonc.com

Research has identified theophylline as a potent and selective inhibitor of oxidant-activated PI3K-δ. nih.govnih.gov This inhibitory action is significant because oxidative stress, which is prevalent in inflammatory conditions like COPD, can activate PI3K-δ. nih.gov The activation of PI3K-δ is linked to a reduction in HDAC2 activity, contributing to the corticosteroid insensitivity often seen in these patients. nih.govnih.gov

In vitro studies have confirmed that theophylline can inhibit isolated PI3K-δ. nih.gov Interestingly, the potency of theophylline as a PI3K-δ inhibitor is markedly enhanced by oxidative stress. The IC₅₀ of theophylline for PI3K-δ immunoprecipitated from H₂O₂-treated cells was found to be significantly lower (2.1 μM) compared to that from untreated cells (137 μM), indicating a 65-fold increase in sensitivity. nih.gov By inhibiting PI3K-δ, theophylline prevents the downstream phosphorylation events that lead to reduced HDAC2 activity. researchgate.netnih.gov This mechanism provides a clear link between theophylline's effects on PI3K-δ and its ability to restore HDAC function and reverse corticosteroid resistance. nih.govnih.gov

| Parameter | Finding | Condition | IC₅₀ | Reference |

| PI3K-δ Inhibition | Theophylline is a selective inhibitor of PI3K-δ. | Oxidant-activated | - | nih.govnih.gov |

| Potency under Oxidative Stress | Theophylline is 65 times more potent in inhibiting PI3K-δ from H₂O₂-treated cells. | H₂O₂-treated U937 cells | 2.1 μM | nih.gov |

| Potency in Intact Cells | Theophylline inhibits PI3K-δ from intact cells with lower potency. | Intact U937 cells | 137 μM | nih.gov |

Structure Activity Relationship Sar Elucidation for 8 Substituted Theophyllines

Impact of the Decylthio Group at the 8-Position on Molecular Activity

The attachment of a decylthio (-S-(CH₂)₉CH₃) group at the 8-position of the theophylline (B1681296) molecule introduces a long, lipophilic alkyl chain. This modification significantly influences the compound's physicochemical properties and, consequently, its molecular activity. The increased lipophilicity can enhance the molecule's ability to cross biological membranes, potentially leading to altered pharmacokinetic and pharmacodynamic profiles compared to the parent theophylline. ontosight.ai

Research on related compounds, such as 8-octylthio-2-thio-theophylline, has shown that the presence of a long alkylthio chain at the 8-position enhances lipophilicity, which can lead to improved membrane permeability and binding affinity for adenosine (B11128) receptors. The introduction of such groups can modify the pharmacological profile of theophylline, which is known to be a phosphodiesterase inhibitor and an adenosine receptor antagonist. ontosight.ai

The length of the alkyl chain at the 8-position of theophylline derivatives is a critical determinant of their receptor binding affinity and selectivity, particularly for adenosine receptors. Generally, increasing the length of the alkyl chain can lead to enhanced affinity, although this relationship is not always linear and can depend on the specific receptor subtype. For instance, studies on various 8-substituted xanthines have shown that these derivatives exhibit greater affinity and selectivity towards the A1-adenosine receptor compared to theophylline. nih.gov

| Compound | Alkyl Chain Length at C8 | General Impact on Adenosine Receptor Affinity | Reference |

|---|---|---|---|

| 8-Alkylthio Theophyllines | Variable | Increased lipophilicity generally enhances binding affinity due to hydrophobic interactions. | |

| 8-Cycloalkyl Xanthines | Cyclic Alkyl | Show greater affinity and selectivity for A1 adenosine receptors. | nih.gov |

| Theophylline, 8-(decylthio)- | 10 carbons | Expected to have enhanced binding affinity compared to theophylline due to the long, lipophilic decyl chain. | Inferred from rsc.org |

Theophylline is a known non-selective phosphodiesterase (PDE) inhibitor, and substitutions at the 8-position can modulate this activity. farmaciajournal.com The introduction of a decylthio group is likely to alter the potency and selectivity of theophylline towards different PDE isoenzymes. The increased lipophilicity could favor binding to hydrophobic pockets within the enzyme's active site.

While specific data on the PDE inhibition profile of "Theophylline, 8-(decylthio)-" is scarce, studies on other 8-substituted derivatives suggest that this position is crucial for modulating enzyme inhibitory activity. For example, in a series of new theophylline derivatives, substitution at the 8-position with bromo and imidazolyl radicals resulted in compounds that were more active than theophylline as bronchodilators, an effect often linked to PDE inhibition. nih.govfarmaciajournal.com Research on 8-octylthio-2-thio-theophylline indicates that thio-substitutions can increase selectivity for phosphodiesterase inhibition over adenosine receptor antagonism.

| Compound | Substituent at C8 | General Impact on PDE Inhibition | Reference |

|---|---|---|---|

| Theophylline | -H | Non-selective PDE inhibitor. | farmaciajournal.com |

| 8-Bromo & 8-Imidazolyl Theophyllines | -Br, -Imidazolyl | More active as bronchodilators than theophylline. | nih.gov |

| Theophylline, 8-(decylthio)- | -S-(CH₂)₉CH₃ | Potentially altered potency and selectivity for PDE isoenzymes due to increased lipophilicity. | Inferred from |

Conformational Analysis and Molecular Features Critical for Biological Activity

The biological activity of "Theophylline, 8-(decylthio)-" is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net The long, flexible decylthio chain at the 8-position can adopt numerous conformations, and its preferred orientation within a biological receptor site is a key determinant of binding affinity and activity.

Cellular and Biochemical Mechanisms of Action in Vitro Models

Investigation of Effects in Specific Cell Lines

Modulation of Cellular Proliferation and Senescence Pathways (e.g., cancer cell lines)

Studies on the parent compound, theophylline (B1681296), have demonstrated its potential to modulate key cellular pathways involved in cancer progression. In vitro experiments using various cancer cell lines have shown that theophylline can suppress cellular proliferation, induce apoptosis (programmed cell death), and promote cellular senescence, a state of irreversible growth arrest. nih.govoncotarget.com

For instance, in human cervical (HeLa) and breast (MCF-7, MDA-MB-231) cancer cell lines, theophylline has been observed to inhibit the rate of cell proliferation. nih.govoncotarget.com This effect is partly attributed to its ability to cause cell cycle arrest, specifically at the G2/M phase, and to increase the subG1 population, which is indicative of apoptotic cells. nih.gov

The underlying mechanism for these effects appears to involve the downregulation of the splicing factor SRSF3 and a switch in the isoform of the tumor suppressor protein p53. nih.govoncotarget.com Notably, these effects were observed in malignant cell lines, while normal breast epithelial cells (MCF-10A) remained largely unaffected, suggesting a degree of cancer-cell specificity for theophylline's actions. nih.govoncotarget.com Furthermore, theophylline has been shown to alleviate T cell senescence induced by certain chemotherapeutic agents by modulating the acetylation of p53. nih.gov

Interactive Table: Effects of Theophylline on Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Effect of Theophylline | Mechanism of Action |

|---|---|---|---|

| HeLa | Cervical Cancer | Suppressed proliferation, induced apoptosis and senescence, G2/M arrest | Downregulation of SRSF3, p53 isoform switch |

| MCF-7 | Breast Cancer | Suppressed proliferation, induced apoptosis | Downregulation of SRSF3, p53 isoform switch |

No specific data is available for the effects of Theophylline, 8-(decylthio)- on these or any other cancer cell lines.

Anti-virulence Mechanisms in Bacterial Models (e.g., biofilm formation)

The concept of anti-virulence therapy aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance. mednexus.orgfrontiersin.orgnih.gov A key target in this approach is the inhibition of biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix. frontiersin.orgnih.govmdpi.com

While there is extensive research on various compounds that can inhibit bacterial biofilm formation, there is a notable lack of studies specifically investigating the anti-virulence or anti-biofilm properties of Theophylline, 8-(decylthio)-. General studies on the parent compound, theophylline, have shown some limited antibacterial activity against certain bacterial species, but its role as an anti-virulence agent, particularly in the context of biofilm inhibition, is not well-established. researchgate.net

Research into anti-biofilm strategies often focuses on disrupting bacterial communication systems like quorum sensing, inhibiting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix, or preventing initial bacterial adhesion. nih.govmdpi.combrieflands.com Future in vitro studies on Theophylline, 8-(decylthio)- could explore its potential to interfere with these processes in clinically relevant bacterial models.

No data tables on the anti-virulence or anti-biofilm effects of Theophylline, 8-(decylthio)- can be generated due to the absence of relevant research findings.

Computational Chemistry and in Silico Modeling for Theophylline, 8 Decylthio

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as Theophylline (B1681296), 8-(decylthio)-, to the active site of a target protein.

Theophylline and its derivatives are well-known antagonists of adenosine (B11128) receptors (ARs). interesjournals.org Molecular docking studies on theophylline derivatives with AR subtypes, such as the A2A receptor, have revealed key interactions. For instance, docking simulations of theophylline into the A2A adenosine receptor (A2aR) show that it forms hydrogen bonds with residues like asparagine (Asn253) and engages in hydrophobic interactions with residues such as valine (Val84), phenylalanine (Phe168), and leucine (B10760876) (Leu249). researchgate.net

For Theophylline, 8-(decylthio)-, the presence of the long, flexible decylthio chain at the 8-position is expected to significantly influence its binding. This lipophilic chain can explore hydrophobic sub-pockets within the receptor's binding site, potentially forming extensive van der Waals contacts and enhancing binding affinity. The design of 8-substituted theophylline derivatives is a known strategy to modulate activity and selectivity for different AR subtypes. nih.gov The large substituent at the 8-position can confer high selectivity, for example for the A2B receptor, by engaging with domains outside the primary binding site, such as the extracellular loop 2. interesjournals.org

Table 1: Conceptual Molecular Docking Results for Theophylline Derivatives at Adenosine Receptors This table illustrates typical data obtained from molecular docking simulations, based on studies of theophylline and related derivatives.

| Derivative | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Theophylline | A2A | -5.0 to -7.0 | Asn253, Val84, Phe168 | Hydrogen Bond, Hydrophobic |

| 8-Phenyltheophylline (B1204217) | A1 | -7.0 to -9.0 | Phe171, Thr277, Ile274 | π-π Stacking, Hydrophobic |

| Theophylline, 8-(decylthio)- | A1/A2B (Hypothetical) | -8.0 to -10.0 | Asn (conserved), Hydrophobic Pocket Residues | Hydrogen Bond, Enhanced Hydrophobic |

Note: The data for Theophylline, 8-(decylthio)- is hypothetical and serves to illustrate the expected impact of the decylthio group.

Theophylline also functions as a non-specific inhibitor of phosphodiesterase (PDE) enzymes. aucegypt.edu This inhibition leads to an increase in intracellular cyclic AMP and is a key mechanism for its bronchodilatory effects. Computational docking studies help to elucidate how theophylline derivatives fit into the active site of various PDE isoforms. The active site of PDEs often contains a hydrophobic region, which can be exploited by appropriately substituted ligands.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO) and the molecular electrostatic potential (MEP). nih.gov

Studies on the parent theophylline molecule using DFT have determined its electronic properties. nih.gov The MEP map of theophylline reveals negative potential regions around the oxygen atoms, indicating sites susceptible to electrophilic attack, while positive regions are found elsewhere. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For Theophylline, 8-(decylthio)-, the introduction of the sulfur atom and the long alkyl chain at the 8-position would alter the electron distribution of the purine (B94841) ring system. The sulfur atom can donate electron density, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, suggesting increased reactivity compared to the parent theophylline. DFT calculations would be necessary to precisely quantify these effects and to map the new electrostatic potential, providing a detailed picture of the molecule's reactivity profile.

Table 2: Representative DFT-Calculated Properties for Theophylline This table shows sample data from DFT calculations on the parent theophylline molecule, illustrating the type of information generated.

| Property | Value (DFT/B3LYP/6-31G**) | Significance |

| HOMO Energy | -6.084 eV | Relates to electron-donating ability |

| LUMO Energy | -0.965 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.12 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3.7 D | Measures overall polarity |

Source: Data based on DFT studies of theophylline.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.org MD simulations are crucial for assessing the stability of a predicted ligand-protein complex and understanding the conformational dynamics of both the ligand and the protein upon binding. nih.gov

In the context of Theophylline, 8-(decylthio)-, MD simulations would be particularly valuable. They can track the stability of the complex with its target receptor (e.g., an adenosine receptor) by calculating metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will show low and converging RMSD values. Furthermore, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein or ligand are most flexible. For Theophylline, 8-(decylthio)-, MD simulations would be essential to explore the conformational behavior of the flexible decyl chain within the binding pocket, determining whether it adopts a stable, low-energy conformation or remains highly mobile, which has implications for binding affinity and specificity.

Table 3: Conceptual Output from a Molecular Dynamics Simulation This table illustrates the type of stability metrics obtained from an MD simulation of a ligand-protein complex.

| Simulation Metric | Value Range (Conceptual) | Interpretation |

| Protein Backbone RMSD | 1-3 Å | Low, stable values suggest the protein structure is not disrupted by the ligand. |

| Ligand RMSD | < 2 Å | A low, stable value indicates the ligand maintains a consistent binding pose. |

| Ligand-Protein H-Bonds | 2-4 bonds | Consistent hydrogen bonding indicates a stable interaction. |

| Radius of Gyration (Rg) | Stable fluctuation | Indicates the complex remains compact and does not unfold. |

In Silico Screening and Predictive Modeling for Novel Analog Design

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. semanticscholar.org This approach, combined with predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR), accelerates the drug discovery process by prioritizing candidates for synthesis and experimental testing. rsc.org

The scaffold of Theophylline, 8-(decylthio)- serves as an excellent starting point for the design of novel analogs. A virtual library could be generated by modifying the decyl chain (e.g., altering its length, introducing branching, or adding functional groups) or by making substitutions at other positions of the theophylline core. These virtual analogs would then be docked into the target receptor, and their predicted binding affinities would be calculated. Predictive QSAR models, built from existing data on related theophylline derivatives, could also be used to estimate the biological activity of the newly designed compounds. This iterative process of computational design and prediction allows for the rapid exploration of chemical space to identify novel analogs with potentially enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov

Advanced Biophysical Characterization Techniques Applied to Theophylline, 8 Decylthio

Spectroscopic Analysis for Structural Elucidation and Molecular Interactions

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound and for probing its interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for the unambiguous structural determination of organic molecules like Theophylline (B1681296), 8-(decylthio)-.

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR analysis of Theophylline, 8-(decylthio)-, specific proton signals confirm the integrity of the theophylline core and the attachment and structure of the decylthio substituent. The characteristic signals for the theophylline methyl groups are expected to appear at distinct chemical shifts, while the protons of the decyl chain would produce a series of signals corresponding to their unique chemical environments, from the methylene (B1212753) group adjacent to the sulfur atom to the terminal methyl group. wikipedia.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound with high accuracy. For Theophylline, 8-(decylthio)-, high-resolution mass spectrometry would be used to confirm its molecular formula, C₁₇H₂₈N₄O₂S. A method such as isotope dilution-mass spectrometry (ID-MS) could be employed for precise quantification and to ensure specificity, particularly when analyzing the compound in complex matrices. nih.govpsu.edu The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the theophylline headgroup and the decylthio tail.

Below is a table of hypothetical, yet expected, analytical data for the structural confirmation of Theophylline, 8-(decylthio)-.

| Technique | Parameter | Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~3.2 ppm (s, 3H), ~3.4 ppm (s, 3H) | N1-CH₃ and N3-CH₃ protons of the theophylline core. |

| ~3.0 ppm (t, 2H) | -S-CH₂- protons of the decyl chain. | ||

| ~1.2-1.7 ppm (m, 16H) | Methylene protons of the decyl chain. | ||

| ~0.9 ppm (t, 3H) | Terminal -CH₃ protons of the decyl chain. | ||

| Mass Spec. | Molecular Ion [M+H]⁺ | m/z 353.2006 | Confirms the molecular formula C₁₇H₂₈N₄O₂S (Calculated Exact Mass: 352.1933). |

This interactive table summarizes the expected primary signals for structural verification.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mu-varna.bglibretexts.org For Theophylline, 8-(decylthio)-, the IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretches, the C-N bonds within the purine (B94841) ring system, and the various C-H bonds of the methyl and decyl groups. The presence of the C-S thioether linkage would also be confirmed by its characteristic, though often weak, absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. mu-varna.bg Theophylline possesses a purine chromophore that absorbs UV light. researchgate.netmhlw.go.jp The UV-Vis spectrum of Theophylline, 8-(decylthio)- is expected to show a characteristic absorption maximum (λ_max) around 270-280 nm, typical for the theophylline core. The introduction of the sulfur-containing decyl group may cause a slight shift in the absorption wavelength (a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity compared to unsubstituted theophylline.

A summary of expected spectroscopic data is presented below.

| Technique | Expected Wavenumber/Wavelength | Vibrational/Electronic Transition |

| FTIR | ~1700-1650 cm⁻¹ | C=O (Amide) stretching |

| ~1600-1500 cm⁻¹ | C=C and C=N ring stretching | |

| ~700-600 cm⁻¹ | C-S (Thioether) stretching | |

| UV-Vis | ~275 nm | π → π* transition of the purine chromophore |

This table outlines the key spectroscopic features used to identify functional groups and electronic properties.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of biomolecular interactions. nih.govrsc.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or K₋), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. mpg.de

In a hypothetical experiment, Theophylline, 8-(decylthio)- could be titrated against a target macromolecule, such as an RNA aptamer or a protein receptor, to characterize the energetics of their interaction. The resulting data would provide a complete thermodynamic profile of the binding, revealing whether the interaction is enthalpy-driven, entropy-driven, or both. This information is crucial for understanding the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

| Parameter | Hypothetical Value | Thermodynamic Significance |

| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio between the compound and its target. |

| Dissociation Constant (K₋) | 5.2 µM | Measures the binding affinity; a lower K₋ indicates a stronger interaction. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | A negative value indicates the binding is an exothermic process, often driven by hydrogen bonding or van der Waals forces. |

| Entropy Change (ΔS) | -5.2 cal/mol·K | A negative value suggests a decrease in disorder, possibly due to conformational restriction upon binding. |

This interactive table presents a hypothetical thermodynamic profile for the binding of Theophylline, 8-(decylthio)- to a biological target as determined by ITC.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. researchgate.netmdpi.com It provides kinetic data by measuring the association rate (kₐ) and dissociation rate (k₋) of a ligand (analyte) binding to a receptor immobilized on a sensor surface. separations.co.zabeactica.com These rates determine the equilibrium dissociation constant (K₋ = k₋/kₐ).

To study Theophylline, 8-(decylthio)-, a target protein could be immobilized on the SPR sensor chip, and the compound would be flowed over the surface at various concentrations. The resulting sensorgrams would show the binding and dissociation phases in real time. This kinetic information is highly valuable as it distinguishes between compounds with similar affinities but different binding behaviors (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant implications for their biological activity. researchgate.net

| Kinetic Parameter | Hypothetical Value | Interpretation |

| Association Rate (kₐ) | 1.5 x 10⁴ M⁻¹s⁻¹ | Describes the rate at which the compound binds to the target. |

| Dissociation Rate (k₋) | 7.8 x 10⁻² s⁻¹ | Describes the rate at which the compound dissociates from the target. A lower value indicates a longer residence time on the target. |

| Dissociation Constant (K₋) | 5.2 µM | Calculated from k₋/kₐ, representing the overall binding affinity. This value should correlate with results from ITC. |

This table illustrates a potential kinetic profile for Theophylline, 8-(decylthio)- interacting with an immobilized target, as measured by SPR.

Dynamic Light Scattering (DLS) for Molecular Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. researchgate.nethoriba.com It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. uni-saarland.deharvard.edu Faster fluctuations correspond to smaller particles, while slower fluctuations indicate larger particles or aggregates.

DLS is particularly useful for assessing the aggregation behavior of Theophylline, 8-(decylthio)- under various conditions (e.g., concentration, pH, buffer composition). The technique yields the average hydrodynamic radius (Rₕ) and the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in the sample. A low PDI value indicates a monodisperse sample, while a high PDI suggests aggregation or a wide distribution of sizes. mdpi.com This is critical for quality control and for ensuring that binding studies are performed with a monomeric, non-aggregated compound.

| Concentration | Hydrodynamic Radius (Rₕ) | Polydispersity Index (PDI) | Interpretation |

| 10 µM | 1.2 nm | 0.15 | The compound exists as a monodisperse solution of individual molecules. |

| 100 µM | 1.4 nm | 0.20 | Still primarily monomeric with minimal signs of oligomerization. |

| 1 mM | 85.7 nm | 0.45 | Significant aggregation is occurring, forming larger colloidal structures. |

This interactive table shows hypothetical DLS data, demonstrating how the aggregation state of Theophylline, 8-(decylthio)- can be monitored as a function of its concentration.

Future Directions and Emerging Academic Research Avenues for Theophylline, 8 Decylthio

Development of Theophylline (B1681296), 8-(decylthio)- as a Molecular Probe for Receptor Biology

The development of Theophylline, 8-(decylthio)- into a molecular probe presents a significant opportunity for advancing receptor biology. Given that xanthine (B1682287) derivatives are known antagonists of adenosine (B11128) receptors, this compound could be engineered to explore receptor-ligand interactions with high precision. biointerfaceresearch.com Future research could focus on synthesizing analogs of Theophylline, 8-(decylthio)- that are tagged with fluorescent markers or radioactive isotopes. Such labeled probes would allow for the direct visualization and quantification of receptor binding, providing critical data on receptor distribution, density, and dynamics within cellular systems.

Another promising technique is photoaffinity labeling, where a photoreactive group is attached to the molecule. Upon exposure to light, the probe would form a covalent bond with its target receptor, enabling the precise identification of the binding site. This would offer invaluable insights into the molecular architecture of the receptor and the nature of its interaction with Theophylline, 8-(decylthio)-.

| Research Avenue | Description | Potential Impact |

| Fluorescent Labeling | Attaching fluorescent molecules to Theophylline, 8-(decylthio)-. | Enables real-time imaging of receptor localization and movement. |

| Isotopic Labeling | Incorporating radioactive isotopes for quantitative binding assays. | Allows for precise measurement of receptor binding affinity and density. |

| Photoaffinity Labeling | Adding a photoreactive group to covalently link to the receptor upon light activation. | Facilitates the exact identification and characterization of the ligand-binding pocket. |

Exploration of Unconventional Biological Targets Beyond Established Mechanisms

While theophylline and its derivatives are well-known for their effects on adenosine receptors and phosphodiesterases, the unique 8-(decylthio)- substitution in Theophylline, 8-(decylthio)- suggests the possibility of novel biological targets. biointerfaceresearch.com The long alkylthio chain imparts significant lipophilicity to the molecule, which may promote interactions with previously unidentified proteins or cellular membranes.

Future research should employ high-throughput screening assays to test Theophylline, 8-(decylthio)- against a wide array of biological targets, including various enzymes, ion channels, and nuclear receptors. nih.gov In parallel, computational methods like molecular docking could predict potential binding partners by simulating the interaction of Theophylline, 8-(decylthio)- with known protein structures. Discovering such unconventional targets would not only broaden our understanding of the compound's pharmacological profile but could also unveil new therapeutic possibilities. For example, some 8-substituted theophylline derivatives have been investigated for activities ranging from bronchodilators to antibacterial agents. nih.govresearchgate.net

Integration of Multi-Omics Data to Understand Cellular Perturbations

To achieve a holistic view of the cellular impact of Theophylline, 8-(decylthio)-, the integration of multi-omics data is essential. Technologies such as transcriptomics (analyzing RNA transcripts) and proteomics (analyzing proteins) can provide a comprehensive snapshot of the cellular response to the compound. researchgate.netnih.gov By treating cells with Theophylline, 8-(decylthio)- and analyzing the subsequent changes in gene and protein expression, researchers can map the affected signaling pathways and cellular processes. mdpi.commdpi.com

This systems-biology approach can uncover novel mechanisms of action. For instance, transcriptomic analysis of cells treated with an adenosine receptor antagonist can reveal significant changes in gene expression related to inflammation and immune responses. nih.govnih.gov A corresponding proteomic analysis could then confirm whether these changes at the mRNA level translate to altered protein levels, thus providing a more complete picture of the cellular perturbation.

| Omics Technology | Data Generated | Potential Insights |

| Transcriptomics | Comprehensive profile of gene expression changes (mRNA). | Identification of signaling pathways and biological processes modulated by the compound. |

| Proteomics | Global analysis of protein expression levels and post-translational modifications. | Understanding the functional consequences of gene expression changes and identifying direct protein targets. |

Advancements in Analytical Methodologies for Detection and Quantification in Complex Biological Matrices (non-clinical)

The advancement of robust analytical methods is critical for the preclinical study of Theophylline, 8-(decylthio)-. nih.gov Developing sensitive and specific techniques to detect and quantify the compound in complex biological samples, such as cell lysates and tissue homogenates, is a key research priority. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for this purpose, offering high sensitivity and specificity. researchgate.nettandfonline.comijpsjournal.comresearchgate.net

Future research should focus on optimizing these methods to achieve lower detection limits and streamline sample preparation. nih.gov This could involve the use of advanced extraction techniques like solid-phase extraction (SPE) to isolate the compound from interfering substances in the matrix. researchgate.nettandfonline.com The development of high-throughput assays, potentially based on immunoassays, could also accelerate preclinical research by enabling the rapid screening of numerous samples. mdpi.com

| Analytical Technique | Principle | Key Advantages |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High sensitivity, specificity, and ability to identify metabolites. ijpsjournal.comresearchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique that separates the analyte from the matrix. | Increased sample purity and improved analytical sensitivity. researchgate.nettandfonline.com |

| Immunoassays | Antibody-based detection of the target molecule. | High throughput and potential for cost-effective screening. |

Q & A

Q. Q. What criteria should guide the selection of primary literature when reviewing the pharmacology of Theophylline, 8-(decylthio)-?

- Methodological Answer : Prioritize peer-reviewed studies that:

- Specify compound purity (≥95% by HPLC) and characterization data (NMR, HRMS).

- Use standardized assay protocols (e.g., IUPHAR guidelines for receptor studies).

- Disclose funding sources and potential conflicts of interest. Avoid non-peer-reviewed or commercially biased sources .

Q. Q. How can researchers ensure ethical compliance when using Theophylline, 8-(decylthio)- in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.